5-Isobutyl-4-methyl-1H-pyrazol-3(2H)-one
Description
5-Isobutyl-4-methyl-1H-pyrazol-3(2H)-one is a pyrazolone derivative characterized by a pyrazole ring substituted with methyl and isobutyl groups. Pyrazolones are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity. These features suggest that substituent bulkiness and hydrogen-bonding capacity significantly influence physicochemical properties.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-methyl-5-(2-methylpropyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-5(2)4-7-6(3)8(11)10-9-7/h5H,4H2,1-3H3,(H2,9,10,11) |
InChI Key |
XNWVCQKDIYYRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NNC1=O)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolone derivatives exhibit varied biological and physical properties depending on substituent type and position. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Analysis of Pyrazolone Derivatives
Key Comparisons
Substituent Effects on Physicochemical Properties
- Lipophilicity : The isobutyl group in the target compound likely enhances lipophilicity compared to ethyl (C₆H₁₀N₂O) or phenyl (C₁₀H₁₀N₂O) substituents, improving membrane permeability .
- Crystallinity : Hydrogen-bonding patterns in 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one stabilize its crystal lattice, whereas bulkier substituents (e.g., isobutyl) may disrupt packing, reducing melting points .
Synthetic Challenges
- Hydrazone-containing derivatives (e.g., C₁₀H₁₀N₄O₂) exhibit moderate yields (52%) due to steric and electronic effects during condensation .
- Bulky substituents (e.g., isobutyl) may require optimized reaction conditions (e.g., high-temperature catalysis, as in ) for efficient synthesis .
Phenyl-substituted derivatives (C₁₀H₁₀N₂O) are precursors to bioactive molecules, highlighting the role of aromaticity in drug design .
Crystallographic and Spectroscopic Analysis Ethyl and methyl analogs are characterized via X-ray crystallography and FT-IR, confirming hydrogen-bonding networks critical for stability . Ethoxyimino derivatives (C₁₉H₁₉N₃O₂) exhibit precise crystallographic data (R factor = 0.044), underscoring the importance of substituent symmetry in crystal quality .
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